molecular formula C11H12O4 B2919859 Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate CAS No. 51281-81-3

Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate

Cat. No. B2919859
CAS RN: 51281-81-3
M. Wt: 208.213
InChI Key: GXKSGBSCGMMFPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route for Methyl 2-(2-acetyl-3-hydroxyphenyl)acetate involves the acetylation of a phenolic compound followed by esterification with acetic acid. Detailed procedures and reaction conditions can be found in relevant literature .

Scientific Research Applications

Production and Biochemical Activity

  • Derivatives Production and Bioactivity : Phenylacetic acid derivatives, including methyl 2-acetyl-3,5-dihydroxyphenylacetate, were isolated from Curvularia lunata cultures. Among these compounds, 4-epiradicinol exhibited antimicrobial activity against several bacteria, while other derivatives lacked antimicrobial and antioxidant activities. The structural determination was facilitated by IR, MS, NMR analyses, and chemical shift comparison to related compounds (Varma et al., 2006).

Synthesis and Chemical Properties

  • Hydroxytyrosol Derivatives Synthesis : A high-yielding synthesis method for methyl orthoformate-protected hydroxytyrosol and its application in preparing hydroxytyrosyl acetate was developed. This method facilitates easy purification, long-term storage, and selective esterification of hydroxytyrosol, providing a stable form of this powerful antioxidant (Gambacorta, Tofani, & Migliorini, 2007).
  • Chromogenic Substrate for Esterases : A novel stable chromogenic substrate for esterases was introduced, utilizing a trimethyl lock to structurally isolate an acetyl ester for improved assay applications. This substrate design enables rapid lactonization and release of p-nitroaniline upon hydrolysis, presenting a potential tool for enzymatic activity assays (Levine, Lavis, & Raines, 2008).

Analytical and Pharmacological Applications

  • Anaerobic Ether Cleavage Mechanism : A study on 2-Phenoxyethanol conversion into phenol and acetate by Acetobacterium strain LuPhet1 revealed insights into the anaerobic ether cleavage mechanism, suggesting a diol dehydratase-like process. This research provides a foundation for understanding the biochemical pathways involved in ether bond cleavage under anaerobic conditions (Speranza et al., 2002).

properties

IUPAC Name

methyl 2-(2-acetyl-3-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)11-8(6-10(14)15-2)4-3-5-9(11)13/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKSGBSCGMMFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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